molecular formula C20H18N4O3S B2356938 2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1023550-42-6

2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2356938
CAS RN: 1023550-42-6
M. Wt: 394.45
InChI Key: VQVQXCQBLFOLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one, also known as NBQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential applications in neuroscience research due to its ability to selectively block the activity of AMPA receptors in the brain.

Scientific Research Applications

Synthesis and Drug Discovery

Quinazolinone derivatives, including imidazo[1,2-c]quinazolines, have been synthesized through various methods, contributing to drug discovery efforts. A one-pot synthesis approach utilizing nitro-compounds has been described, facilitating access to a series of quinazolinone derivatives such as 2-thioxoquinazolinones and imidazo[1,2-c]quinazolin-5-amines. This methodology is suitable for library synthesis in drug discovery, highlighting its importance in identifying potential therapeutic agents (Guolan Dou, Manman Wang, D. Shi, 2009).

Novel Synthetic Pathways

Research has also focused on the synthesis of 5-thioxo-6H-imidazo[1,2-c]quinazolines and related compounds through sequential reactions involving α-aminoketones. This process underscores the versatility and potential of imidazo[1,2-c]quinazolinone derivatives in pharmaceutical chemistry, providing a foundation for the development of new compounds with potential biological activities (A. Bodtke, W. Pfeiffer, H. Görls, H. Dollinger, P. Langer, 2007).

Antimicrobial and Antituberculosis Agents

The antimicrobial and antituberculosis applications of quinazolinone derivatives have been explored in several studies. For instance, the synthesis and evaluation of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives revealed varying degrees of antituberculosis activity, contributing to the search for effective treatments against Mycobacterium tuberculosis (A. Foroumadi, F. Soltani, R. Jabini, M. Moshafi, Fatemeh Mohammadian Rasnani, 2004).

Advanced Synthetic Techniques

Furthermore, advanced synthetic techniques employing low-valent titanium reagents have been applied to the synthesis of quinazolines and imidazo[1,2-c]quinazolines, demonstrating the potential for efficient and versatile synthetic routes in the production of these compounds. These methods offer significant advantages in terms of yield and applicability, supporting their relevance in medicinal chemistry and drug design (D. Shi, Juxian Wang, Chunling Shi, Liangce Rong, Qiya Zhuang, Hongwen Hu, 2004).

properties

IUPAC Name

5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12(2)17-19(25)23-18(22-17)15-5-3-4-6-16(15)21-20(23)28-11-13-7-9-14(10-8-13)24(26)27/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQXCQBLFOLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one

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